molecular formula C21H25N3O8 B4937401 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

Cat. No. B4937401
M. Wt: 447.4 g/mol
InChI Key: HOGGGDAAQSHECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is a chemical compound that has been used extensively in scientific research. It is a synthetic compound that is used for a variety of purposes, including as a laboratory reagent, a research tool, and a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) is complex and not fully understood. It is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It may also modulate ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) are diverse and depend on the specific application. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It may also modulate ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) in lab experiments is its versatility. It can be used for a variety of applications, including as a research tool and a potential therapeutic agent. Another advantage is its relative stability, which allows for long-term storage and use. One limitation is its cost, which may be prohibitive for some researchers. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for research on 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications, including for the treatment of Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its potential for modulating neurotransmitter systems and ion channels.

Synthesis Methods

The synthesis of 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) involves a multi-step process that is typically carried out in a laboratory setting. The first step involves the synthesis of 4-methoxy-2-hydroxybenzaldehyde, which is then reacted with 4-(2-nitrobenzyl)piperazine to form the intermediate product. This intermediate product is then reacted with ethanedioic acid to form the final product, which is a 4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt).

Scientific Research Applications

4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) has been used in a variety of scientific research applications. It has been used as a research tool to study the mechanism of action of various biological processes, including the regulation of neurotransmitter release and the modulation of ion channels. It has also been used as a potential therapeutic agent for the treatment of various medical conditions, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-methoxy-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4.C2H2O4/c1-26-17-6-7-19(23)16(12-17)14-21-10-8-20(9-11-21)13-15-4-2-3-5-18(15)22(24)25;3-1(4)2(5)6/h2-7,12,23H,8-11,13-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGGGDAAQSHECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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